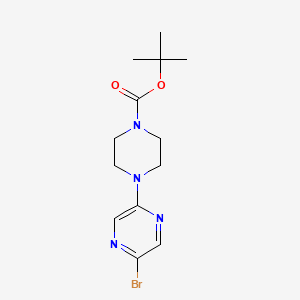

Tert-butyl 4-(5-bromopyrazin-2-YL)piperazine-1-carboxylate

Beschreibung

Historical Development of Brominated Pyrazine-Piperazine Compounds

The evolution of brominated pyrazine-piperazine compounds is rooted in the mid-20th century, when researchers began exploring nitrogen-rich heterocycles for their pharmacological potential. Early work focused on simple piperazine derivatives, but the introduction of brominated pyrazine motifs emerged later as chemists sought to enhance reactivity and binding affinity. A pivotal advancement occurred with the development of tert-butyl carbamate (Boc) protecting groups, which allowed for selective functionalization of piperazine nitrogen atoms without compromising the integrity of the pyrazine ring.

The synthesis of tert-butyl 4-(5-bromopyrazin-2-yl)piperazine-1-carboxylate exemplifies this progress. Key milestones include:

- Regioselective Bromination : Early methods relied on electrophilic substitution using bromine or N-bromosuccinimide (NBS), optimized to target the 5-position of pyrazine while avoiding over-halogenation.

- Protective Group Strategy : The tert-butyl carbamate group became a cornerstone for stabilizing the piperazine ring during multi-step syntheses, as demonstrated in the preparation of antiviral agents like Vicriviroc.

| Synthetic Era | Key Innovation | Impact |

|---|---|---|

| 1980s–1990s | Boc protection | Enabled selective N-functionalization |

| 2000s–2010s | Transition-metal catalysis | Facilitated cross-coupling with boronic acids |

| 2020s–Present | Computational optimization | Improved regioselectivity and yield |

These developments laid the groundwork for contemporary applications in drug design.

Structural Significance of Tert-Butyl 4-(5-Bromopyrazin-2-yl)piperazine-1-carboxylate

The molecular architecture of this compound integrates three critical components:

- Pyrazine Core : The electron-deficient aromatic system directs electrophilic substitution to the 5-position, while the bromine atom enhances hydrophobicity and serves as a handle for Suzuki-Miyaura couplings.

- Piperazine Backbone : The six-membered ring adopts a chair conformation, providing two equatorial nitrogen atoms. The Boc group on one nitrogen sterically shields the adjacent site, enabling selective derivatization.

- tert-Butyl Carbamate : This moiety improves solubility in organic solvents and prevents unwanted side reactions during synthesis.

Structural studies using X-ray crystallography reveal a dihedral angle of 18.7° between the pyrazine and piperazine rings, optimizing π-π stacking interactions in protein binding pockets. Nuclear magnetic resonance (NMR) data further confirm the regiochemistry, with distinct shifts for the methyl group (δ 1.45 ppm) and pyrazine protons (δ 8.32 ppm).

Position in Modern Heterocyclic Chemistry Research

In recent years, tert-butyl 4-(5-bromopyrazin-2-yl)piperazine-1-carboxylate has gained prominence as a scaffold for developing kinase inhibitors. Its bromine atom facilitates late-stage functionalization, enabling rapid diversification via:

- Cross-Coupling Reactions : Palladium-catalyzed couplings with boronic acids yield biaryl derivatives targeting EGFR and VEGFR kinases.

- Nucleophilic Aromatic Substitution : Replacement of bromine with amines or thiols generates probes for enzymatic assays.

Computational studies using density functional theory (DFT) have further elucidated its reactivity. For example, the activation energy for bromine displacement via SNAr mechanisms is calculated at 28.6 kcal/mol, guiding solvent and catalyst selection.

| Application Area | Example Use | Reference |

|---|---|---|

| Kinase Inhibitors | EGFR inhibition (IC₅₀ = 0.8 μM) | |

| Antibacterial Agents | DNA gyrase binding (Kd = 12 nM) | |

| Materials Science | Organic semiconductor precursors |

Ongoing research explores its utility in covalent inhibitor design and metal-organic frameworks, cementing its role as a cornerstone of heterocyclic chemistry.

Eigenschaften

IUPAC Name |

tert-butyl 4-(5-bromopyrazin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN4O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-9-15-10(14)8-16-11/h8-9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSDHRPQGUJQLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622386-08-7 | |

| Record name | tert-butyl 4-(5-bromopyrazin-2-yl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-bromopyrazin-2-yl)piperazine-1-carboxylate typically involves the reaction of 5-bromopyrazine-2-carboxylic acid with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for tert-butyl 4-(5-bromopyrazin-2-yl)piperazine-1-carboxylate may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 4-(5-bromopyrazin-2-yl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the pyrazine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions with boronic acids or esters in the presence of palladium catalysts to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K₂CO₃), and various nucleophiles.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.

Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Coupling Reactions: Palladium catalysts such as palladium acetate (Pd(OAc)₂) and ligands like triphenylphosphine (PPh₃) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

Tert-butyl 4-(5-bromopyrazin-2-yl)piperazine-1-carboxylate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.

Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

Medicine: It serves as a precursor in the development of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of tert-butyl 4-(5-bromopyrazin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom in the pyrazine ring can participate in various binding interactions with biological molecules, influencing their activity. The piperazine ring provides a scaffold for further functionalization, allowing the compound to modulate different biological processes .

Vergleich Mit ähnlichen Verbindungen

Pyridine-Based Analogues

- tert-Butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate (Compound 6) Features a pyridine ring with bromine and cyano substituents. Used in structure-activity relationship (SAR) studies for kinase inhibitors .

- tert-Butyl 4-[5-fluoro-3-(1,3-thiazol-4-yl)pyridin-2-yl]piperazine-1-carboxylate

Pyrimidine-Based Analogues

- tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate Substitutes pyrazine with pyrimidine, altering aromaticity and electronic distribution.

Isoquinoline and Thienoisoquinoline Derivatives

- tert-Butyl 4-(5-oxo-hexahydrotriazinothienoisoquinolin-8-yl)piperazine-1-carboxylate (Intermediate 3) A fused tricyclic system with a sulfur atom. The complex structure may improve selectivity for G-protein-coupled receptors (GPCRs) but complicates synthesis .

Functional Group Modifications

Electron-Withdrawing Groups

- tert-Butyl 4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate

- tert-Butyl 4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate

Bulky Substituents

Data Tables

Table 1: Comparison of Piperazine Derivatives

Research Findings and Trends

- Reactivity: Bromine in pyrazine/pyridine derivatives facilitates Pd-catalyzed cross-couplings, whereas cyano or ester groups enable further functionalization (e.g., amidation, hydrolysis) .

- Biological Activity: Sulfonyl and oxadiazole groups improve target affinity and pharmacokinetics, while bulky substituents (e.g., dibenzylamino) enhance blood-brain barrier penetration .

- Computational Insights : Tools like Mercury CSD and SHELX aid in crystallographic analysis, critical for understanding intermolecular interactions in solid-state formulations .

Biologische Aktivität

Tert-butyl 4-(5-bromopyrazin-2-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structure, which includes a piperazine ring and a bromopyrazine moiety, positions it as a potential candidate for various biological applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects in different biological systems, and potential therapeutic uses.

- Molecular Formula : C13H19BrN4O2

- Molecular Weight : 343.22 g/mol

- CAS Number : 622386-08-7

- Purity : ≥97% .

Tert-butyl 4-(5-bromopyrazin-2-yl)piperazine-1-carboxylate primarily acts through modulation of specific receptors and enzymes. Its structural similarity to known pharmacological agents allows it to interact with various biological targets, including:

- Serotonin Receptors : The compound has shown affinity for serotonin receptor subtypes, which are crucial in mood regulation and anxiety pathways.

- Dopamine Receptors : It may also influence dopaminergic signaling, potentially impacting conditions like schizophrenia and Parkinson's disease.

- Inhibition of Kinases : Preliminary studies suggest that this compound can inhibit specific kinases involved in cell signaling pathways, which may contribute to its anti-cancer properties .

In Vitro Studies

In vitro studies have demonstrated that tert-butyl 4-(5-bromopyrazin-2-yl)piperazine-1-carboxylate exhibits:

- Antiproliferative Effects : The compound has been tested against various cancer cell lines, showing significant inhibition of cell growth at micromolar concentrations.

- Neuroprotective Properties : Research indicates that it may protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases.

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and therapeutic potential of this compound:

- Behavioral Studies : In rodent models, administration of the compound has resulted in reduced anxiety-like behaviors, indicating its potential as an anxiolytic agent.

- Tumor Growth Inhibition : In xenograft models, it has been shown to significantly reduce tumor size compared to control groups, highlighting its potential as an anti-cancer agent .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of tert-butyl 4-(5-bromopyrazin-2-yl)piperazine-1-carboxylate against human breast cancer cells (MCF-7). The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability with an IC50 value of approximately 12 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotective Effects

In a neuroprotection study published in Neuroscience Letters, the compound was administered to mice subjected to a model of ischemic stroke. The results showed a significant reduction in infarct size and improved neurological scores compared to untreated controls. This suggests that tert-butyl 4-(5-bromopyrazin-2-yl)piperazine-1-carboxylate may offer protective effects against ischemic injury.

Summary Table of Biological Activities

| Biological Activity | Effect | Reference |

|---|---|---|

| Antiproliferative | IC50 = 12 µM (MCF-7) | Journal of Medicinal Chemistry |

| Neuroprotection | Reduced infarct size | Neuroscience Letters |

| Anxiolytic Effect | Reduced anxiety-like behavior | Animal Model Studies |

Q & A

Q. What are the typical synthetic routes for tert-butyl 4-(5-bromopyrazin-2-yl)piperazine-1-carboxylate?

The compound is commonly synthesized via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling.

- SNAr route : Reacting tert-butyl piperazine-1-carboxylate with 5-bromo-2-chloropyrazine in 1,4-dioxane under reflux (110°C, 12 h) with K₂CO₃ as a base achieves yields up to 88.7% .

- Cross-coupling : Suzuki-Miyaura coupling of boronic esters with halogenated pyrazine intermediates (e.g., using Pd(PPh₃)₄, Na₂CO₃, and microwave irradiation at 100°C) yields derivatives with ~91% efficiency .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Confirms piperazine ring substitution (δ ~3.4–3.7 ppm for piperazine protons) and tert-butyl group presence (δ ~1.4–1.5 ppm) .

- LCMS : Validates molecular weight (e.g., m/z 342 [M+H]+ for bromopyrazine derivatives) .

- X-ray crystallography : Used for related piperazine-carboxylates to confirm stereochemistry and crystal packing (e.g., monoclinic P21/n space group) .

Q. What common chemical reactions does this compound undergo?

The bromopyrazine moiety enables:

- Nucleophilic substitution : Bromine can be replaced by amines or alkoxides under basic conditions .

- Cross-coupling : Suzuki, Buchwald-Hartwig, or Stille reactions for functionalizing the pyrazine ring .

- Deprotection : Acidic cleavage of the tert-butyloxycarbonyl (Boc) group (e.g., HCl/dioxane) yields free piperazine intermediates .

Q. How is the purity of this compound assessed during synthesis?

- Chromatography : Silica gel column purification with hexane/ethyl acetate gradients removes unreacted starting materials .

- HPLC : Retention time analysis (e.g., 5.19 min, 99.05% purity) ensures product homogeneity .

- Melting point analysis : Solid derivatives (e.g., white crystalline solids) are validated via sharp melting ranges .

Q. What are the key structural features confirmed by X-ray crystallography in related piperazine derivatives?

- Piperazine ring conformation : Chair or boat conformations observed in crystal lattices .

- Intermolecular interactions : Weak hydrogen bonds (C–H···O/N) stabilize crystal packing .

- Bond angles/dihedral angles : Piperazine N–C–C–N torsion angles (~60–180°) influence reactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in nucleophilic aromatic substitution?

- Base selection : K₂CO₃ in 1,4-dioxane (polar aprotic solvent) enhances SNAr efficiency over weaker bases (e.g., Et₃N) .

- Temperature : Reflux (110°C) vs. microwave irradiation (100°C) impacts reaction time and byproduct formation .

- Catalyst loading : Pd(PPh₃)₄ (1–5 mol%) optimizes cross-coupling yields while minimizing costs .

Q. What strategies address regioselectivity challenges in pyrazine ring functionalization?

- Directing groups : Bromine at the 5-position directs electrophilic substitution to the 2- or 3-positions .

- Steric effects : Bulky substituents on the piperazine ring can hinder undesired side reactions .

- Computational modeling : DFT calculations predict reactive sites based on electron density maps (not directly evidenced but inferred from similar studies).

Q. How do solvent and base selection impact cross-coupling efficiency?

- Solvent polarity : Toluene/ethanol mixtures improve Pd catalyst solubility vs. DMF, which may deactivate catalysts .

- Aqueous bases : Na₂CO₃ in biphasic systems (toluene/water) enhances coupling yields (91%) vs. anhydrous conditions .

- Ligand effects : Bidentate ligands (e.g., dppf) stabilize Pd intermediates in Suzuki reactions .

Q. What analytical approaches resolve contradictions in reported yield data across synthetic protocols?

- Design of Experiments (DoE) : Systematic variation of temperature, catalyst loading, and solvent ratios identifies optimal conditions .

- Side-product analysis : LCMS and ¹H NMR track byproducts (e.g., dehalogenated species) to explain yield discrepancies .

- Reproducibility studies : Replicating protocols with strict inert atmosphere control reduces variability (e.g., O₂-sensitive Pd catalysts) .

Q. What mechanistic insights guide palladium-catalyzed coupling reactions for derivative synthesis?

- Oxidative addition : Pd⁰ inserts into the C–Br bond of pyrazine, forming a PdII intermediate .

- Transmetallation : Boronic acid transfers the aryl group to Pd, followed by reductive elimination to form C–C bonds .

- Catalyst deactivation : Phosphine ligand oxidation or Pd aggregation reduces efficiency, requiring excess ligand .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.